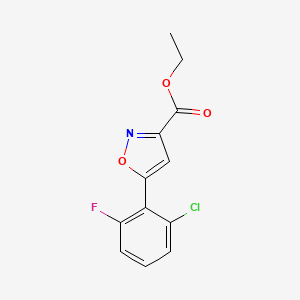

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC20412506

Molecular Formula: C12H9ClFNO3

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClFNO3 |

|---|---|

| Molecular Weight | 269.65 g/mol |

| IUPAC Name | ethyl 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H9ClFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |

| Standard InChI Key | MCTLSKOMZHHFNN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound consists of:

-

Isoxazole core: A five-membered heterocyclic ring with nitrogen and oxygen atoms.

-

2-Chloro-6-fluorophenyl substituent: Aromatic ring with halogen substituents at positions 2 (chlorine) and 6 (fluorine), enhancing electronic and steric effects.

-

Ethyl ester group: Located at the 3-position of the isoxazole ring, contributing to solubility and reactivity .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉ClFNO₃ | |

| Molecular Weight | 269.65 g/mol | |

| CAS Number | 1188024-47-6 | |

| SMILES | CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F | |

| InChIKey | MCTLSKOMZHHFNN |

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis of ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate involves cycloaddition reactions and functional group transformations, optimized for regioselectivity and scalability.

[3+2] Cycloaddition Approach

This method employs halogenoximes and alkenes to form the isoxazole core. For example:

-

Halogenoxime preparation: Reaction of 2-chloro-6-fluorobenzaldehyde oxime with chlorinating agents (e.g., N-chlorosuccinimide).

-

Cycloaddition: Condensation with ethyl cyanoformate derivatives or α-phenylselenomethyl ethers to generate the isoxazole ring .

Ionic Liquid-Mediated Synthesis

A regioselective method using ionic liquids as supports:

-

Support attachment: α-Phenylselenomethyl ether derivatives are anchored to ionic liquids.

-

Cycloaddition: Reaction with nitrile oxides (e.g., ethyl cyanoformate N-oxide) to form isoxazoline intermediates.

-

Cleavage: Acidic hydrolysis releases the free isoxazole-3-carboxylate .

Copper-Catalyzed Cycloaddition

For triazole-substituted analogs, propargylation and click chemistry are employed:

-

Propargylation: Acid chlorides derived from carboxylic acids react with propargyl alcohol.

-

Click reaction: Copper(I)-catalyzed cycloaddition with azides to form triazole-isoxazole hybrids .

Biological and Pharmacological Applications

Structure-Activity Relationships (SAR)

Key observations from analogous compounds:

-

Halogen effects: Chlorine and fluorine substituents enhance binding to hydrophobic pockets in enzymes.

-

Ester functionality: Ethyl esters improve solubility but may require hydrolysis for bioactivation .

| Compound Modification | Biological Impact | Example Compound |

|---|---|---|

| 3-CF₃,4-Cl substitution | Enhanced EPAC1 inhibition | NY0617 |

| 2-Aminooxazole core | Improved metabolic stability | NY0725 |

Analytical Characterization

Spectroscopic and Chromatographic Methods

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | Signals for ethyl ester (δ 1.2–4.2 ppm), aromatic protons (δ 6.8–7.5 ppm) | |

| MS | Molecular ion peak at m/z 269.65 (M⁺) | |

| HPLC | Reverse-phase separation using acetonitrile/water gradients | (excluded), inferred from related compounds |

Industrial and Research Relevance

Applications in Medicinal Chemistry

-

Lead optimization: Used as a scaffold for developing EPAC antagonists and antimicrobial agents.

-

Building block: Ethyl ester moiety facilitates further functionalization (e.g., hydrolysis to carboxylic acids) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume